molecular formula C10H14ClNO2Si B1428241 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-58-6

7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1428241
CAS No.: 1305324-58-6
M. Wt: 243.76 g/mol
InChI Key: QLBAIHABKWUNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a unique combination of a pyridine ring fused with a dioxin moiety. The presence of a trimethylsilyl group and a chlorine atom adds to its chemical versatility, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the dioxin ring followed by the introduction of the pyridine moiety. The trimethylsilyl group is often introduced via silylation reactions using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while minimizing reaction times and waste production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced pyridine derivative.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The presence of the trimethylsilyl group can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Lacks the trimethylsilyl group, resulting in different chemical properties.

    8-(Trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine:

Uniqueness

The combination of the chlorine atom and the trimethylsilyl group in 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine provides a unique set of chemical properties, making it more versatile in synthetic applications and potentially more effective in biological systems compared to its analogs.

Properties

IUPAC Name

(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2Si/c1-15(2,3)9-7(11)6-12-10-8(9)13-4-5-14-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBAIHABKWUNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C(=NC=C1Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158971
Record name 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-58-6
Record name 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.